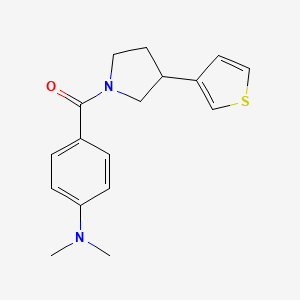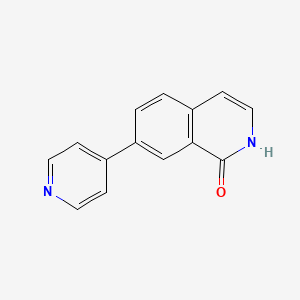
(4-(Dimethylamino)phenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Dimethylamino)phenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is an organic compound characterized by a complex molecular structure featuring a dimethylamino group, a phenyl ring, a thiophene ring, and a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves a multi-step process:
Formation of the Pyrrolidine Ring: : This can be achieved through the reaction of a substituted amine with an appropriate ketone under controlled conditions to form the pyrrolidine structure.
Thiophene Introduction: : The thiophene moiety is then introduced via a palladium-catalyzed coupling reaction, ensuring the integrity of the aromatic system.
Dimethylamino and Phenyl Group Addition: : The final step involves the addition of the dimethylamino group and phenyl ring through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial-scale synthesis may leverage continuous flow chemistry techniques to optimize yield and reduce reaction time. These methods involve:
Utilizing automated reactors to ensure precise control over reaction parameters.
Implementing high-throughput screening to identify optimal conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents.
Reduction: : Reduction of the pyrrolidinone group can lead to the formation of secondary amines.
Substitution: : Nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Utilization of lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Reagents such as sodium hydride or organolithium compounds in aprotic solvents.
Major Products
Oxidation often produces ketones or carboxylic acids.
Reduction typically yields amines.
Substitution products vary based on the nucleophile used but often result in halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The compound is studied as a ligand in transition metal catalysis, enhancing reaction specificity and yield.
Biology
Pharmacology: : Investigated for its potential as a drug precursor, especially in the development of CNS-active compounds.
Medicine
Antimicrobial Agents: : The thiophene moiety contributes to its activity against certain bacterial strains.
Industry
Material Science: : Used in the synthesis of conductive polymers and organic semiconductors due to its electron-donating properties.
Wirkmechanismus
The compound's mechanism of action is highly dependent on its application. In pharmacological contexts, it likely interacts with neurotransmitter receptors, modulating their activity. The thiophene ring may enhance binding affinity through aromatic stacking interactions, while the dimethylamino group can enhance solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Dimethylamino)phenyl) (3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
(4-(Dimethylamino)phenyl) (3-(furan-3-yl)pyrrolidin-1-yl)methanone
Unique Features
Thiophene Ring: : Provides distinct electronic properties compared to furan or benzene rings.
Steric Hindrance: : The positioning of substituents around the pyrrolidine ring can affect reactivity and binding affinities.
And there you go
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)16-5-3-13(4-6-16)17(20)19-9-7-14(11-19)15-8-10-21-12-15/h3-6,8,10,12,14H,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRHMGGCKMZBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)






![3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2980633.png)
![1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980634.png)
![1'-(3-chlorobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2980635.png)

![(1R)-(3S)-1-Azabicyclo[2.2.2]oct-3-yl 3,4-Dihydro-1-phenyl-2(1H)-isoquinoline carboxylate](/img/structure/B2980640.png)

